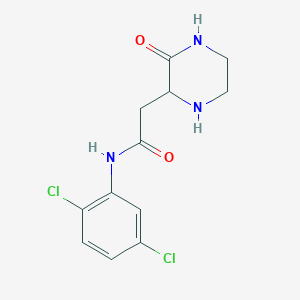
N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMT-047 is a small molecule that has been shown to have a variety of biological effects, making it a promising tool for studying various physiological and biochemical processes.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through modulation of certain signaling pathways. Specifically, this compound has been shown to modulate the activity of the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of amyloid-beta aggregation (a hallmark of Alzheimer's disease), and the modulation of neurotransmitter release (which may have implications for the treatment of neurological disorders).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe tool for studying various biological processes. However, one limitation of using this compound is its relatively limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is further investigation into its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, researchers may continue to study the mechanisms of action of this compound, with the goal of developing a more complete understanding of its effects on various cellular processes. Finally, the development of more soluble analogs of this compound may allow for its use in a wider range of experimental settings.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves several steps, beginning with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiophenol to produce the desired compound, this compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool for studying the mechanisms of various physiological and biochemical processes.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(16-8-12-3-1-2-4-15(12)22-16)18-9-11-5-6-13-14(7-11)21-10-20-13/h5-8H,1-4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWESUSNKCZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

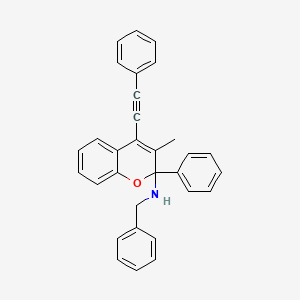
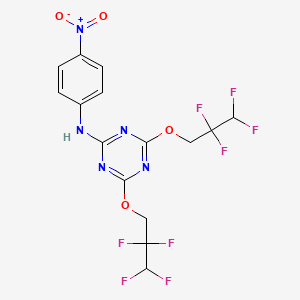
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
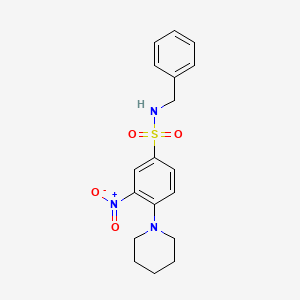
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)
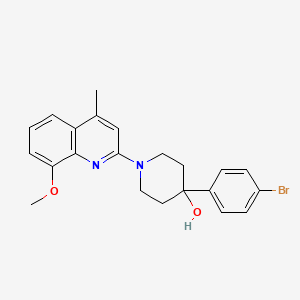
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)

![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
